molecular formula C10H11N3O2S2 B2553352 4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide CAS No. 885461-57-4

4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide

Cat. No. B2553352
CAS RN: 885461-57-4
M. Wt: 269.34
InChI Key: FEQXONVYCRAWHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide, also known as 4-ATSM, is an important chemical compound that is widely used in scientific research and laboratory experiments. It is a sulfonamide derivative that is derived from the amino acid cysteine and is used as a redox-sensitive probe. 4-ATSM has a number of unique properties that make it a valuable tool for research and experiments.

Scientific Research Applications

Molecular Synthesis and Characterization

4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide and its derivatives are primarily explored for their potential in synthesizing new molecular structures. Studies have delved into the creation of new sulfonamide-based Schiff base ligands, which are then coordinated with various transition metals such as V, Fe, Co, Ni, Cu, and Zn. These new molecular structures have been characterized by their physical properties, spectral data, and elemental analysis. The electronic properties and molecular electrostatic potentials of these compounds are studied using density functional theory (DFT) and time-dependent density functional theory (TD-DFT) (Hassan et al., 2021).

Antimicrobial and Antioxidant Activities

The synthesized compounds, including those based on this compound, exhibit significant antimicrobial and antioxidant activities. The in vitro antimicrobial activity has been studied against a range of fungal and bacterial species. Moreover, these compounds show potential in enzyme inhibition activity against enzymes such as Protease, α-Amylase, Acetylcholinesterase, and Butyrylcholinesterase. The antioxidant activity is evaluated through methods like antiradical DPPH scavenging activity, total iron reducing power, and total phenolic content determination (Hassan et al., 2021).

Anticonvulsant Properties

Certain derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety, which are synthesized through reactions involving this compound, have been evaluated for their anticonvulsant activities. Some of these compounds have shown protection against picrotoxin-induced convulsion, with significant anticonvulsive effects, abolishing the tonic extensor phase and offering protection (Farag et al., 2012).

Anticancer Activity

The synthesized Co(II) complexes of certain sulfonamide derivatives, including this compound, are studied for their fluorescence properties and anticancer activity. The complexes were characterized using various spectral analyses, and their in vitro cytotoxicity was tested against human breast cancer cell lines. The findings contribute to the understanding of the potential of these complexes in cancer treatment (Vellaiswamy & Ramaswamy, 2017).

Corrosion Inhibition

Studies have also explored the inhibitive properties of sulfathiazole, a derivative of this compound, on the corrosion of carbon steel in acidic media. Techniques like weight loss measurements, electrochemical impedance spectroscopy (EIS), scanning electron microscopy (SEM), and X-ray photoelectron spectroscopy (XPS) have been employed to investigate the corrosion inhibition efficiency and the adsorption behavior of sulfathiazole on carbon steel surfaces (Samide et al., 2012).

Mechanism of Action

Target of Action

The primary targets of 4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide Thiazole derivatives, which include this compound, have been found to have diverse biological activities . They have been used as the starting material for the synthesis of a wide range of heterocyclic analogues with promising therapeutic roles as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The specific mode of action of This compound It is known that thiazole derivatives can interact with various targets to exert their effects . For example, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

The specific biochemical pathways affected by This compound Thiazole derivatives have been found to exhibit their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate .

Pharmacokinetics

The specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.

Result of Action

The specific molecular and cellular effects of This compound Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound The solubility of thiazole derivatives in various solvents could potentially be influenced by environmental factors .

properties

IUPAC Name

4-[(2-amino-1,3-thiazol-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S2/c11-10-13-6-8(16-10)5-7-1-3-9(4-2-7)17(12,14)15/h1-4,6H,5H2,(H2,11,13)(H2,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQXONVYCRAWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CN=C(S2)N)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.